molecular formula C12H18ClN3O2S B8771331 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine

1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine

Cat. No. B8771331
M. Wt: 303.81 g/mol
InChI Key: KBEVORJYGNBWMO-UHFFFAOYSA-N
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Patent
US07399780B2

Procedure details

The title compound was prepared as described for Example 25 using N-isopropylpiperazine and 6-chloropyridine-3-sulfonyl chloride (described in: Naegeli, C. et al. Helv. Chim. Actal. 1938, 21, 1746-1750). Yield: 89%: 1H NMR (CDCl3, 400 MHz) δ 8.73 (d, J=3 Hz, 1 H), 7.96 (dd, J=8, 3 Hz, 1 H), 7.48 (d, J=8 Hz, 1 H), 3.12-3.01 (m, 4 H), 2.76-2.63 (m, 1 H), 2.63-2.54 (m, 4 H), 0.99 (d, J=7 Hz, 6 H); 13C NMR (CDCl3, 100 MHz) δ 156.1, 149.3, 138.2, 131.7, 125.0, 54.8, 48.0, 46.7, 18.7; MS (ES) m/z 304 (M++1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)([CH3:3])[CH3:2].[Cl:10][C:11]1[N:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1>>[Cl:10][C:11]1[N:16]=[CH:15][C:14]([S:17]([N:7]2[CH2:8][CH2:9][N:4]([CH:1]([CH3:3])[CH3:2])[CH2:5][CH2:6]2)(=[O:19])=[O:18])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)N1CCN(CC1)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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